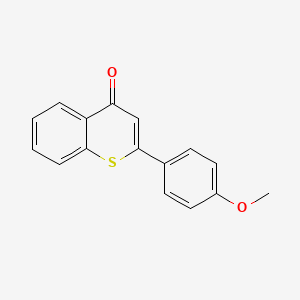

2-(4-methoxyphenyl)-4H-thiochromen-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12O2S |

|---|---|

Molecular Weight |

268.3 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)thiochromen-4-one |

InChI |

InChI=1S/C16H12O2S/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3 |

InChI Key |

ZLYYLYIZXHSKBL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3S2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 4 Methoxyphenyl 4h Thiochromen 4 One

Established Synthetic Routes to Thiochromen-4-one Core Structures

The foundational thiochromen-4-one scaffold can be assembled through several reliable synthetic routes. These methods often involve the formation of key carbon-sulfur and carbon-carbon bonds to construct the fused ring system.

Intramolecular cyclization is a cornerstone in the synthesis of thiochromen-4-ones. A widely employed method involves the acid-catalyzed cyclization of β-(arylthio)acrylic acids or 3-(phenylthio)propanoic acids. Polyphosphoric acid (PPA) is a common reagent for this transformation, acting as both a catalyst and a dehydrating agent to facilitate intramolecular Friedel-Crafts acylation. preprints.orgpreprints.orgccsenet.orgnih.gov For instance, the cyclization of 3-(phenylthio)propanoic acids in the presence of PPA at elevated temperatures yields thiochroman-4-ones, which can then be dehydrogenated to afford the corresponding thiochromen-4-ones. preprints.orgnih.gov Another classical approach involves the coupling of thiophenols with a β-keto ester, often in the presence of PPA, to directly form the thiochromen-4-one ring system. acs.orgnih.gov

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and thiochromen-4-ones are no exception. researchgate.net Palladium and nickel catalysts are particularly effective in orchestrating the assembly of this scaffold. ustc.edu.cn

Palladium-Catalyzed Reactions: Palladium-catalyzed carbonylative reactions have emerged as a powerful tool. For example, a carbonylative synthesis of thiochromen-4-ones has been developed using tert-butyl isocyanide as a carbonyl source in a palladium-catalyzed process. thieme-connect.com This method offers a broad substrate scope and proceeds under mild conditions. thieme-connect.com Another innovative palladium-catalyzed approach involves a four-component carbonylative reaction to access thiochromenone derivatives, showcasing the efficiency of multicomponent strategies in modern synthesis. nih.govacs.org Furthermore, a concise synthesis of 2-aryl-4H-thiochromen-4-one derivatives has been achieved via a palladium(II)-catalyzed cross-coupling reaction between 2-sulfinyl-thiochromones and arylboronic acids. acs.orgnih.govnih.gov

Nickel-Catalyzed Reactions: Being a more abundant and economical alternative to palladium, nickel has garnered significant interest in catalysis. researchgate.netresearchgate.net An efficient nickel-catalyzed, one-pot carbonylation reaction of 2-bromobenzenesulfonyl chlorides with alkynes has been established for the synthesis of 2-mono- and 2,3-disubstituted thiochromenones. acs.orgacs.org This method represents the first example of using sulfonyl chlorides as sulfur precursors in a nickel-catalyzed carbonylative synthesis of thiochromenones. acs.orgacs.org This protocol tolerates a wide range of functional groups and provides moderate to good yields of the desired products. acs.orgacs.org Nickel catalysts have also been employed in four-component carbonylation reactions to produce other types of ketones, highlighting their versatility. nih.gov

Domino and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single synthetic operation. nih.gov Several MCRs have been developed for the synthesis of complex heterocyclic systems related to thiochromenones. rsc.orgnih.gov For instance, a one-pot, three-component regioselective synthesis of tetrahydrothiochromen-5-ones has been developed through the annulation of β-oxodithioesters with aldehydes and cyclic 1,3-diketones. acs.org While not directly yielding 2-(4-methoxyphenyl)-4H-thiochromen-4-one, these strategies demonstrate the power of domino processes in constructing related sulfur-containing heterocycles and hold potential for adaptation. acs.orgresearchgate.netrsc.org A palladium-catalyzed carbonylative four-component reaction has been specifically developed for the synthesis of thiochromenone derivatives, underscoring the convergence of metal catalysis and MCRs. nih.gov

Specific Synthetic Protocols for this compound

The synthesis of the title compound, this compound, has been explicitly detailed in the literature, primarily through palladium-catalyzed cross-coupling reactions.

A robust and efficient method for synthesizing this compound involves the palladium-catalyzed cross-coupling of a 2-sulfinyl-thiochromone with 4-methoxyphenylboronic acid. nih.gov The optimization of this reaction involved screening various palladium catalysts, ligands, and Lewis acids. acs.org

The optimized conditions were established as follows: 2-(methylsulfinyl)-4H-thiochromen-4-one is treated with 4-methoxyphenylboronic acid in the presence of palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst, XPhos as the ligand, and zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) as a Lewis acid co-catalyst. acs.orgnih.gov The reaction is typically carried out in dimethylformamide (DMF) at 80 °C. nih.gov Under these conditions, this compound was synthesized in a 60% yield. nih.gov

The table below summarizes the optimized reaction conditions and the yields for the synthesis of the target compound and related derivatives.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | This compound | 60 |

| 2 | 4-Bromophenylboronic acid | 2-(4-Bromophenyl)-4H-thiochromen-4-one | 38 |

| 3 | 4-Nitrophenylboronic acid | 2-(4-Nitrophenyl)-4H-thiochromen-4-one | 61 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-4H-thiochromen-4-one | 44 |

| 5 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-4H-thiochromen-4-one | 65 |

| 6 | 3,4-Dimethylphenylboronic acid | 2-(3,4-Dimethylphenyl)-4H-thiochromen-4-one | 58 |

| Reaction Conditions: 2-(Methylsulfinyl)-4H-thiochromen-4-one (1 equiv), arylboronic acid (2 equiv), Pd(OAc)₂ (0.1 equiv), XPhos (0.1 equiv), Zn(OTf)₂ (0.2 equiv), DMF, 80 °C, 6 h. nih.gov |

Similarly, nickel-catalyzed carbonylative cycloaddition provides a viable route. For instance, the reaction of 2-bromobenzenesulfonyl chloride with 1-ethynyl-4-methoxybenzene in the presence of a nickel catalyst and a CO source would be a plausible pathway, based on established protocols for similar compounds. acs.orgacs.org Optimization for this specific substrate would involve screening nickel sources (e.g., NiCl₂, Ni(acac)₂), ligands (e.g., terpyridine), and CO surrogates (e.g., Mo(CO)₆). acs.org

The core structure of this compound is planar and achiral. Therefore, stereochemical considerations are not relevant to the final product itself. However, the synthesis of chiral derivatives of the closely related thiochroman-4-one (B147511) and thiochromane scaffolds has been an area of active research. These approaches are pertinent as they lay the groundwork for potential enantioselective syntheses of substituted thiochromenones or their precursors.

Enantioselective methods have been developed for the synthesis of chiral thiochromanes through organocatalytic tandem Michael-Henry reactions of 2-mercaptobenzaldehydes and β-nitrostyrenes, achieving high enantioselectivities (up to >99% ee after recrystallization). nih.gov Additionally, palladium-catalyzed asymmetric allenylic alkylation has been successfully employed to construct chiral thiochromanones containing multiple stereocenters with excellent enantioselectivity (>99% ee). nih.gov While these methods have not been directly applied to the synthesis of this compound, they highlight the feasibility of introducing chirality into the thiochromanone framework. Future research could potentially adapt these catalytic systems for the asymmetric synthesis of chiral precursors that could then be converted to enantiomerically enriched thiochromenone derivatives. For example, asymmetric reduction of the carbonyl group or asymmetric conjugate addition to the α,β-unsaturated system of the thiochromenone could yield chiral products.

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of this compound, particularly through modern cross-coupling strategies, can be evaluated through the lens of green chemistry principles, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net While the primary goal of reported syntheses is often yield and efficiency, the methodologies employed inherently align with several of these core principles.

One of the most prominent principles applied is Catalysis (Principle 9) . firp-ula.org The synthesis of 2-aryl-4H-thiochromen-4-ones has been efficiently achieved using a palladium(II) acetate catalyst. nih.govnih.gov Catalytic processes are superior to stoichiometric ones as they use small amounts of the catalyst to generate large quantities of product, minimizing waste. mdpi.com The use of a catalyst not only accelerates the reaction but also allows for transformations that might otherwise require harsher conditions or more complex, multi-step pathways. mdpi.com

Atom Economy (Principle 2) is also a relevant consideration. The palladium-catalyzed cross-coupling reaction between a 2-sulfinyl-thiochromone and an arylboronic acid to form the thioflavone scaffold is an addition reaction where a significant portion of the atoms from the reactants are incorporated into the final product. nih.gov This approach is more atom-economical than classical condensation reactions that may generate significant stoichiometric byproducts like water or salts.

The principle of Reducing Derivatives (Principle 8) is addressed by the direct coupling nature of the synthesis. This methodology avoids the need for extensive use of protecting groups for the primary reactants, thereby shortening the synthetic sequence and reducing the amount of waste generated from protection and deprotection steps. firp-ula.org

However, the adherence to other green principles presents areas for improvement. The choice of solvent, Safer Solvents and Auxiliaries (Principle 5) , is a key aspect. The reported synthesis utilizes dimethylformamide (DMF) as the solvent. nih.gov While effective for the reaction, DMF is not considered a green solvent due to its toxicity. Future work could explore replacing DMF with more environmentally benign alternatives such as water, ethanol, or deep eutectic solvents. unito.it

Mechanistic Elucidation of Key Reaction Steps

The synthesis of this compound from a 2-sulfinyl-thiochromone and 4-methoxyphenylboronic acid proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling mechanism. nih.gov This catalytic cycle involves a sequence of well-established organometallic transformations.

The catalytic cycle is initiated by the in-situ reduction of the Pd(II) precursor, Pd(OAc)₂, to the active catalytic species, Pd(0). The cycle then proceeds through three primary steps:

Oxidative Addition : The electron-rich Pd(0) complex, coordinated with a suitable ligand such as XPhos, reacts with the 2-(methylsulfinyl)-4H-thiochromen-4-one substrate. The palladium atom inserts itself into the carbon-sulfur bond, resulting in the formation of a Pd(II) intermediate. This step is often rate-determining and is promoted by bulky, electron-rich ligands.

Transmetalation : The aryl group from the 4-methoxyphenylboronic acid is transferred to the palladium center of the Pd(II) intermediate. This step typically requires activation of the boronic acid, which is accomplished in this synthesis by the addition of a Lewis acid, Zn(OTf)₂. The Lewis acid coordinates to the boronic acid, facilitating the transfer of the methoxyphenyl group to the palladium and displacing the sulfinyl group.

Reductive Elimination : In the final step, the two organic groups (the thiochromone (B8434766) scaffold and the 4-methoxyphenyl (B3050149) group) on the palladium center couple and are eliminated from the metal, forming the C-C bond of the final product, this compound. This step regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle.

This concise and efficient pathway allows for the direct construction of the 2-aryl-thiochromone skeleton. nih.gov

Within the palladium-catalyzed cross-coupling cycle for the synthesis of this compound, several key intermediates and transition states are proposed.

Active Catalyst : The cycle begins with a coordinatively unsaturated Pd(0) species, typically stabilized by phosphine (B1218219) ligands (L), represented as Pd(0)L₂.

Oxidative Addition Intermediate : The first stable intermediate is the Pd(II) complex formed after oxidative addition. This is a square planar species, trans-[Pd(II)(thiochromone)(sulfinate)(L)₂]. The transition state leading to this intermediate involves the initial π-complexation of the Pd(0) to the C-S bond, followed by bond cleavage.

Transmetalation Intermediate : Following the introduction of the arylboronic acid and the Lewis acid, a boronate complex is formed. The transmetalation step proceeds through a transition state where a bridged species involving palladium, the aryl group, and the boron atom is formed. The Lewis acid, Zn(OTf)₂, is believed to coordinate to the boronic acid hydroxyl groups, making the aryl group more nucleophilic and facilitating its transfer to the palladium center. The resulting intermediate is a new Pd(II) complex, trans-[Pd(II)(thiochromone)(4-methoxyphenyl)(L)₂].

Reductive Elimination Transition State : Before reductive elimination, the trans-complex typically isomerizes to the corresponding cis-isomer. This cis-complex is crucial as reductive elimination can only occur when the two groups to be coupled are adjacent. The transition state for this step involves the simultaneous formation of the new carbon-carbon bond and the breaking of the two palladium-carbon bonds, leading to the final product and regenerating the Pd(0)L₂ catalyst.

The choice of catalyst, ligand, and additives is critical for the success of the synthesis of this compound, directly impacting reaction efficiency and yield. acs.org

Catalyst : The reaction employs palladium(II) acetate (Pd(OAc)₂) as the catalyst precursor. acs.org While Pd(II) is the starting form, it is reduced in situ to the catalytically active Pd(0) state. The efficiency of the reaction is sensitive to the catalyst loading. However, simply increasing the amount of Pd(OAc)₂ from 0.1 to 0.4 equivalents does not lead to significant improvements in yield, suggesting that other factors, such as potential catalyst poisoning by the sulfur-containing substrate, may limit the reaction's efficiency. nih.govacs.org

Ligand : The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. acs.org An initial screening of various phosphine ligands demonstrated that the choice of ligand strongly influences the reaction outcome. nih.govacs.org The bulky, electron-rich biaryl phosphine ligand XPhos was identified as the optimal choice, providing the desired product in good yields. nih.govacs.org Such ligands are known to promote the oxidative addition and reductive elimination steps in cross-coupling reactions, which are often rate-limiting.

Lewis Acid : A variety of Lewis acids were screened to optimize the reaction conditions. acs.org It was found that the addition of a Lewis acid, specifically zinc triflate (Zn(OTf)₂), was beneficial. nih.govacs.org In Suzuki-Miyaura couplings, Lewis acids are proposed to enhance the rate of transmetalation. They can activate the arylboronic acid partner, making the aryl group more readily transferable to the palladium center. The optimal conditions identified involved using 0.2 equivalents of Zn(OTf)₂. nih.govacs.org

| Component Screened | Variation | Effect on Yield | Reference |

|---|---|---|---|

| Catalyst Loading (Pd(OAc)₂) | Increased from 0.1 to 0.4 equiv. | No significant improvement in yield | nih.govacs.org |

| Ligand | Screening of various ligands | XPhos identified as optimal for efficiency | nih.govacs.org |

| Lewis Acid | Screening of various Lewis acids | Zn(OTf)₂ (0.2 equiv.) found to be optimal | nih.govacs.org |

Purification and Isolation Techniques for Academic Research Scale Synthesis

For academic research purposes, the purification and isolation of this compound from the crude reaction mixture is a critical step to obtain a pure, well-characterized sample. The standard protocol involves a multi-step process following the completion of the reaction. nih.gov

First, the reaction mixture is cooled to room temperature, and the solvent (DMF) is removed under reduced pressure (in vacuo). This initial step concentrates the product and removes the high-boiling solvent. nih.gov

The primary purification technique employed is column chromatography over silica (B1680970) gel. nih.gov The residue obtained after solvent evaporation is loaded onto a silica gel column. The product is then eluted using a solvent system of increasing polarity, typically a mixture of ethyl acetate (EA) and petroleum ether (PE). A specific gradient mentioned is EA/PE from 1:100 to 20:100. nih.gov The progress of the separation is monitored by Thin Layer Chromatography (TLC) , allowing for the collection of fractions containing the pure product. nih.gov

After column chromatography, the fractions containing the desired compound are combined, and the solvent is evaporated to yield this compound as an off-white solid. nih.gov

To confirm the identity, purity, and structural integrity of the isolated compound, a suite of analytical techniques is used:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure and ensure the absence of significant impurities. nih.gov

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass of the compound, which confirms its elemental composition. nih.gov

Melting Point Analysis : The melting point of the solid is determined and compared to literature values as an indicator of purity. A sharp melting point range (e.g., 115–117 °C) suggests a high degree of purity. nih.gov

| Technique | Parameter | Details | Reference |

|---|---|---|---|

| Chromatography | Stationary Phase | Silica gel (200–300 mesh) | nih.gov |

| Mobile Phase | Ethyl acetate / Petroleum ether (1:100 to 20:100) | nih.gov | |

| Physical Property | Appearance | Off-white solid | nih.gov |

| Melting Point | 115–117 °C | nih.gov | |

| Spectroscopy | ¹H NMR | Used for structural confirmation | nih.gov |

| ¹³C NMR | Used for structural confirmation | nih.gov | |

| HR-MS (ESI) | m/z: [M+H]⁺ calculated 269.0631; found 269.0635 | nih.gov |

Advanced Structural Elucidation and Characterization of 2 4 Methoxyphenyl 4h Thiochromen 4 One

Detailed Spectroscopic Analysis for Structural Confirmation and Elucidation

Spectroscopy is fundamental to confirming the compound's identity, providing insights into its atomic connectivity, functional groups, and electronic nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 2-(4-methoxyphenyl)-4H-thiochromen-4-one in solution. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of every proton and carbon atom in the molecule.

¹H NMR Analysis: The ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals for each unique proton environment. nih.gov The proton on the heterocyclic ring (H-3) appears as a singlet around δ 7.22 ppm. nih.gov Protons of the thiochromenone's benzene ring appear in the aromatic region, with the most downfield signal at δ 8.54 ppm corresponding to the H-5 proton, which is deshielded by the adjacent carbonyl group. nih.gov The protons of the 4-methoxyphenyl (B3050149) group appear as two doublets, characteristic of a para-substituted benzene ring, at approximately δ 7.66 and δ 7.02 ppm. nih.gov The methoxy (B1213986) group's protons give rise to a sharp singlet at δ 3.88 ppm. nih.gov

Interactive Data Table: ¹H NMR Data for this compound Data recorded in CDCl₃ at 400 MHz. nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 8.54 | dd | 8.0, 1.0 | 1H | H-5 |

| 7.70–7.64 | m | - | 3H | H-2', H-6', H-7 |

| 7.64–7.59 | m | - | 1H | H-6 |

| 7.57–7.52 | m | - | 1H | H-8 |

| 7.22 | s | - | 1H | H-3 |

| 7.02 | d | 8.9 | 2H | H-3', H-5' |

¹³C NMR Analysis: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The carbonyl carbon (C-4) is the most downfield signal, appearing at δ 180.9 ppm. nih.gov The carbon of the methoxy group is observed at δ 55.5 ppm. nih.gov The remaining aromatic and heterocyclic carbons resonate between δ 114.7 and δ 161.9 ppm, with the carbon bearing the methoxy group (C-4') appearing at δ 161.9 ppm. nih.gov

Interactive Data Table: ¹³C NMR Data for this compound Data recorded in CDCl₃ at 100 MHz. nih.gov

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 180.9 | C-4 |

| 161.9 | C-4' |

| 152.9 | C-2 |

| 137.7 | C-8a |

| 131.5 | C-7 |

| 130.9 | C-6 |

| 128.8 | C-2', C-6' |

| 128.6 | C-5 |

| 128.4 | C-4a |

| 127.7 | C-1' |

| 126.4 | C-8 |

| 122.2 | C-3 |

| 114.7 | C-3', C-5' |

2D NMR Techniques: While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitive assignments.

COSY would confirm proton-proton couplings, for instance, between the adjacent protons on the thiochromenone's aromatic ring.

HSQC would correlate each proton signal with its directly attached carbon, confirming assignments such as the H-3 proton to the C-3 carbon.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting the different fragments of the molecule, such as the correlation between the methoxy protons and the C-4' carbon.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2-phenyl-4H-thiochromen-4-one, shows a strong absorption band for the carbonyl (C=O) stretching vibration around 1618 cm⁻¹. rsc.org For this compound, this characteristic ketone stretch is expected in a similar region, typically between 1610-1650 cm⁻¹. Other significant peaks would include C=C stretching vibrations from the aromatic rings (approx. 1450-1600 cm⁻¹), the C-S bond vibration of the thiochromenone ring (approx. 600-800 cm⁻¹), and the characteristic asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group) around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations and the C=C double bond stretch are typically strong and sharp in the Raman spectrum, providing a clear fingerprint of the molecular backbone.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

Exact Mass Determination: Using electrospray ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ has been determined. The calculated mass for C₁₆H₁₃O₂S is 269.0631, while the experimentally found mass is 269.0635. nih.gov This excellent agreement provides unequivocal confirmation of the compound's molecular formula.

Fragmentation Analysis: Under mass spectrometry conditions, the molecule undergoes characteristic fragmentation. A plausible fragmentation pattern for thioflavones involves a Retro-Diels-Alder (RDA) reaction, leading to the cleavage of the heterocyclic ring. Other likely fragmentation pathways include the loss of a carbon monoxide molecule (CO) from the carbonyl group and the cleavage of the methoxy group (as a methyl radical, •CH₃, or formaldehyde, CH₂O). Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the substituents.

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insight into the electronic transitions and photophysical properties of the molecule.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Visible spectrum of flavonoid-like structures is characterized by two main absorption bands. ijims.com Band I, appearing at a longer wavelength (typically 300-380 nm), is associated with π→π* transitions within the cinnamoyl system (the B-ring fused with the C-ring). ijims.com Band II, at a shorter wavelength (typically 240-280 nm), arises from π→π* transitions in the benzoyl system (the A-ring). ijims.com For this compound, these bands confirm the presence of the conjugated chromophoric system. The electron-donating methoxy group on the phenyl ring is expected to cause a bathochromic (red) shift in Band I compared to the unsubstituted 2-phenyl-4H-thiochromen-4-one.

Fluorescence Spectroscopy: Many flavonoid derivatives are known to exhibit fluorescence. researchgate.net This property is highly sensitive to the molecular structure and the local environment. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence emission. The study of its fluorescence properties, including quantum yield and lifetime, can provide valuable information about its excited state dynamics and potential applications as a fluorescent probe.

X-ray Crystallography of this compound and Analogues

While spectroscopic methods determine the molecular structure, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound is not detailed in the available literature, analysis of closely related compounds, such as 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (a flavonol), allows for an informed prediction of its molecular conformation. nih.gov

The 4H-thiochromen-4-one core is expected to be nearly planar. The major conformational variable is the dihedral angle between the plane of this core and the plane of the 2-(4-methoxyphenyl) substituent. In analogous flavonol structures, this angle is typically small, ranging from 5° to 21°, indicating a high degree of conjugation across the molecule. nih.govnih.gov The methoxy group is expected to lie nearly in the plane of the phenyl ring to which it is attached. nih.gov In the solid state, the molecules would likely pack in a way that maximizes stabilizing intermolecular interactions, such as π-π stacking between the aromatic rings and C-H···O hydrogen bonds involving the carbonyl and methoxy oxygen atoms.

Analysis of Intermolecular Interactions and Packing Arrangements

A comprehensive analysis of the crystal structure of this compound reveals a complex network of non-covalent interactions that dictate its supramolecular assembly. The arrangement of molecules in the crystal lattice is primarily governed by a combination of weak intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals forces. These interactions collectively stabilize the crystal packing, influencing the compound's physical properties.

Detailed crystallographic studies are essential to elucidate the precise geometry and nature of these intermolecular contacts. Unfortunately, at the time of this writing, specific crystallographic data, such as unit cell dimensions, space group, and atomic coordinates for this compound, are not publicly available in the primary crystallographic databases. While the synthesis of this compound has been reported, its single-crystal X-ray diffraction analysis and the subsequent detailed study of its packing arrangement have not been published.

In the absence of direct experimental data for the title compound, a predictive analysis based on the known crystal structures of analogous thiochromen-4-one derivatives can offer insights into the likely intermolecular interactions. Molecules of this class typically exhibit a planar or near-planar conformation of the thiochromen-4-one core, which facilitates various types of intermolecular associations.

It is anticipated that weak C-H···O and C-H···S hydrogen bonds play a significant role in the crystal packing of this compound. The carbonyl oxygen and the sulfur atom of the thiochromenone ring, along with the methoxy oxygen, are expected to act as hydrogen bond acceptors. The aromatic and heterocyclic protons can function as donors, leading to the formation of extended networks or discrete molecular aggregates.

To provide a definitive and detailed analysis, experimental determination of the crystal structure of this compound is imperative. Such a study would enable the precise measurement of intermolecular distances and angles, allowing for a quantitative description of the hydrogen bonding and π-π stacking interactions. The resulting crystallographic data would be instrumental in constructing the data tables and detailed research findings required for a thorough understanding of its solid-state architecture.

Theoretical and Computational Studies on 2 4 Methoxyphenyl 4h Thiochromen 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the molecular properties of 2-(4-methoxyphenyl)-4H-thiochromen-4-one. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and derive various chemical descriptors.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor researchgate.net. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. A small energy gap suggests high polarizability, high chemical reactivity, and low kinetic stability, as electrons can be more easily excited to a higher energy state researchgate.net.

For thioflavone scaffolds, DFT calculations are used to determine these energy levels. In a study on a closely related compound, 6,8-dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one, calculations at the B3LYP/6-311++G(d,p) level provided insight into the FMOs rasayanjournal.co.in. The HOMO was found to be located over the chromenone A and B rings and the chlorine atoms, while the LUMO was delocalized over the entire ring system rasayanjournal.co.in. The transition of an electron from the HOMO to the LUMO implies a transfer of electron density within the molecule rasayanjournal.co.in. Such calculations yield precise energy values for these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations (Note: Data based on the analogous 6,8-dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one structure as a model for the thioflavone core)

| Parameter | Energy (atomic units, a.u.) |

| EHOMO | -0.32331 rasayanjournal.co.in |

| ELUMO | -0.22900 rasayanjournal.co.in |

| Energy Gap (ΔE) | 0.09431 rasayanjournal.co.in |

Calculations performed at the B3LYP/6-311++G(d,p) level of theory rasayanjournal.co.in.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule libretexts.org. It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. These maps are color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack) libretexts.orgresearchgate.net.

For this compound, an MEP analysis would reveal specific sites for intermolecular interactions. The region around the carbonyl oxygen (C=O) of the thiochromenone ring is expected to show a strong negative potential (red), highlighting its role as a hydrogen bond acceptor or a site for electrophilic interaction. Conversely, the hydrogen atoms on the aromatic rings would exhibit positive potential (blue). The sulfur atom in the thiochromenone ring and the oxygen of the methoxy (B1213986) group would also present regions of negative potential, influencing the molecule's interaction patterns researchgate.net.

Computational methods can accurately predict spectroscopic parameters, which serves to validate experimental findings and aid in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating NMR chemical shifts (δ) mdpi.comresearchgate.net. This method computes the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS) researchgate.net.

Experimental ¹H and ¹³C NMR spectra for this compound have been reported nih.govrsc.org. Theoretical calculations using the GIAO method would predict these shifts, and a comparison between the calculated and experimental values can confirm the molecular structure. Discrepancies between theoretical (gas-phase) and experimental (in-solution) values are expected but are generally systematic, allowing for high correlation mdpi.com.

Table 2: Experimental NMR Chemical Shifts (δ in ppm) for this compound in CDCl₃

| ¹H NMR | ¹³C NMR |

| 8.54 (dd, 1H) nih.govrsc.org | 180.9 nih.gov |

| 7.70–7.64 (m, 3H) nih.gov | 161.9 nih.gov |

| 7.64–7.59 (m, 1H) nih.gov | 152.9 nih.gov |

| 7.57–7.52 (m, 1H) nih.gov | 137.7 nih.gov |

| 7.22 (s, 1H) nih.gov | 131.5 nih.gov |

| 7.02 (d, 2H) nih.gov | 130.9 nih.gov |

| 3.88 (s, 3H) nih.govrsc.org | 128.8 nih.gov |

| 128.6 nih.gov | |

| 128.4 nih.gov | |

| 127.7 nih.gov | |

| 126.4 nih.gov | |

| 122.2 nih.gov | |

| 114.7 nih.gov | |

| 55.5 nih.gov |

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, such as UV-Vis absorption spectra openaccesspub.org. The calculations can determine the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Excluding Biological Outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex researchgate.net. The process involves sampling a high number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy.

Studies on thioflavone derivatives have utilized molecular docking to understand their interactions with protein targets like tyrosinase acs.orgnih.govresearchgate.net. In such simulations, this compound would be treated as a flexible ligand, and its interactions with the amino acid residues of the target's active site would be analyzed. Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the carbonyl oxygen of the thiochromenone core is a potential hydrogen bond acceptor, while the aromatic rings can engage in hydrophobic and π-π stacking interactions with residues like phenylalanine, tyrosine, or tryptophan. The binding affinity is quantified by a scoring function, usually expressed in kcal/mol, which estimates the free energy of binding.

Table 3: Representative Ligand-Target Interactions from Molecular Docking of Thioflavone Derivatives (Note: Based on studies of similar compounds docked into the tyrosinase enzyme active site)

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbonyl oxygen (C=O) | Histidine, Asparagine, Serine |

| Hydrophobic Interactions | Thiochromenone rings, Phenyl ring | Valine, Alanine, Isoleucine, Leucine |

| π-π Stacking | Aromatic rings | Phenylalanine, Tyrosine, Tryptophan |

Molecular dynamics (MD) simulations can further refine the results of docking by simulating the movement of atoms in the ligand-receptor complex over time. This provides insights into the stability of the binding pose and the dynamics of the interactions.

Reactivity and Stability Predictions Based on Computational Models

The data derived from quantum chemical calculations, particularly FMO analysis, can be used to predict the reactivity and stability of this compound. The HOMO-LUMO energy gap is a primary indicator; a relatively small gap points to a molecule that is more reactive and less stable rasayanjournal.co.in.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify chemical behavior:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / 2η.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Structure-Property Relationships Derived from Theoretical Approaches

Theoretical approaches are crucial for establishing structure-property relationships (SPRs). By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, researchers can understand the contribution of different functional groups.

The thioflavone core itself represents a key structural feature. The replacement of the oxygen atom in the analogous flavone (B191248) scaffold with a larger, more polarizable sulfur atom significantly alters the molecule's geometry and electronic properties, which in turn modifies its intermolecular interaction capabilities nih.govchemrxiv.org.

The substituent at the 2-position—the 4-methoxyphenyl (B3050149) group—plays a significant role. The methoxy group (-OCH₃) is an electron-donating group, which influences the electron density distribution across the entire molecule. This electronic effect can be observed in the MEP map and impacts the HOMO and LUMO energy levels. Computational studies comparing derivatives with electron-donating versus electron-withdrawing substituents can quantify how these changes affect the molecule's reactivity descriptors and its binding affinity in docking simulations acs.orgnih.gov. For instance, modifying the electronic nature of the 2-aryl ring can tune the strength of π-π stacking interactions or alter the electrostatic potential, thereby changing how the molecule fits into a protein's binding pocket.

Exploration of Structure Activity Relationships Sar and Derivatization Strategies

Design Principles for Derivatization of the Thiochromenone Scaffold

The design of new analogues of 2-(4-methoxyphenyl)-4H-thiochromen-4-one is guided by established principles of medicinal chemistry, focusing on modifications at the peripheral phenyl ring and the core thiochromenone structure.

The 2-phenyl ring of the thiochromenone scaffold is a prime target for modification to explore its impact on biological activity. Variations in the substituents on this ring can significantly alter the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets.

Methoxy (B1213986) Group Variations: The methoxy group at the para-position of the phenyl ring is a key feature of the parent compound. The oxygen atom can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions. Altering this group, for instance, by demethylation to a hydroxyl group, can introduce a hydrogen bond donor, potentially leading to different or stronger interactions with a biological target. Conversely, increasing the steric bulk by replacing the methoxy group with larger alkoxy groups can probe the size of the binding pocket. Studies on related phenolic compounds have shown that methoxyl and phenolic hydroxyl groups can promote antioxidant activities nih.gov.

Halogenation: The introduction of halogens (e.g., fluorine, chlorine, bromine) onto the phenyl ring is a common strategy in drug design. Halogens are electron-withdrawing and can alter the electronic distribution of the ring, potentially enhancing binding affinity. They can also increase lipophilicity, which may improve membrane permeability. For instance, the synthesis of analogues such as 2-(4-fluorophenyl)-4H-thiochromen-4-one and 2-(4-bromophenyl)-4H-thiochromen-4-one allows for the systematic evaluation of the effect of halogen substitution researchgate.net. SAR analyses on thiochromanone derivatives have indicated that halogenation can improve the potency of these compounds in certain biological assays researchgate.net.

Electron-Withdrawing and -Donating Groups: Beyond halogens, other electron-withdrawing groups like the nitro group (-NO2) or trifluoromethyl group (-CF3), and electron-donating groups like alkyl groups (e.g., methyl), have been incorporated into the 2-phenyl ring researchgate.net. These modifications systematically probe the electronic requirements for optimal biological activity. For example, in a series of thiochromene-2-one derivatives, para-substituted aryl groups with electron-withdrawing substituents, particularly nitro groups, were found to be pivotal for maximizing potency, potentially through enhanced electronic complementarity and binding affinity at the molecular target researchgate.net.

Chloro-Substitution: The introduction of a chlorine atom onto the thiochromenone core, for example at the 6-position, has been shown to enhance the biological activity of related compounds. In a study on thiochromanone derivatives, a chloro substitution on the scaffold exhibited potent antibacterial activity researchgate.net. This suggests that the electronic perturbation caused by the halogen on the core structure can be beneficial for certain biological targets.

Alkyl Groups: The addition of alkyl groups to the thiochromenone core can influence the molecule's lipophilicity and steric interactions. Longer alkyl chains have been shown to enhance the antibacterial efficacy of some 3-hydroxythiochromen-4-one derivatives researchgate.net. However, increased chain length can also lead to diminished activity in other contexts due to increased hydrophobicity and potential steric hindrance researchgate.net. The placement of these groups is crucial, as they can either facilitate or hinder the optimal orientation of the molecule within a binding site. Alkyl groups can also shield the molecule from enzymatic degradation, thereby prolonging its biological half-life nih.gov.

A fundamental derivatization strategy involves the replacement of the sulfur atom in the thiochromenone core with an oxygen atom, leading to the corresponding chromenone (flavone) analogue. This isosteric replacement allows for a direct assessment of the sulfur atom's contribution to the molecule's biological activity.

Studies have shown that this heteroatom replacement can have a profound impact on biological activity. For instance, the replacement of oxygen with sulfur in the flavonoid scaffold was found to increase DNA binding affinity by sevenfold, possibly because the less electronegative sulfur allows for a stronger interaction of the molecule's electrons with the nucleic acid researchgate.net. In another context, replacing the thiochromenone ring with a benzopyranone (chromenone) was found to lower the anti-mycobacterial efficacy, suggesting the thiochromenone ring is essential for this particular activity researchgate.net. However, the effect of this substitution is not always predictable and can depend on the specific biological target and the substitution pattern of the rest of the molecule nih.gov.

Synthetic Approaches to this compound Analogues and Derivatives

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. One prominent and flexible method is the cross-coupling reaction.

A concise and efficient cross-coupling strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids. This reaction typically proceeds via a catalyst system of a Lewis acid and palladium(II), combined with an appropriate ligand such as XPhos, and gives moderate to good yields researchgate.netnih.gov. This methodology is highly versatile as it allows for a wide scope in the synthesis of functionally substituted thiochromone (B8434766) scaffolds by using a variety of arylboronic acids, which is ideal for creating diverse libraries of these compounds for pharmaceutical research researchgate.netnih.gov.

Other traditional synthetic routes to the thioflavone core include the intramolecular Wittig cyclization of benzoylthiosalicylic acid or the coupling of thiophenols with β-keto esters in the presence of polyphosphoric acid researchgate.net. More recent methods often rely on the cyclization of various 2-substituted β-vinyl-aromatic ketones or the intermolecular Michael addition of β-ethynyl-aromatic ketones researchgate.net. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on both the thiochromenone core and the 2-aryl substituent.

Comparative Analysis of Structural Features and Their Influence on Selectivity or Binding

The biological activity of this compound derivatives is highly dependent on their structural features. A comparative analysis of these features provides insights into their influence on enzyme inhibition and receptor binding.

The replacement of the oxygen atom in the chromone (B188151) ring with a sulfur atom to form a thiochromenone can significantly alter the biological properties. As previously mentioned, this substitution has been shown to increase DNA binding affinity researchgate.net. In the context of anticancer activity, a comparative study of thioflavanone and flavanone (B1672756) (the oxygen analogue) in human breast cancer cell lines revealed that while both compounds had similar anti-proliferative activities, thioflavanone exhibited significantly higher cytotoxicity in a dose-dependent manner researchgate.net. This suggests that the presence of the sulfur atom can enhance the cytotoxic effects of the flavonoid scaffold.

The nature and position of substituents on the 2-phenyl ring also play a critical role. In a study of 2-phenyl-4H-chromen-4-one derivatives as cyclooxygenase-2 (COX-2) inhibitors, a methylsulfonyl group at the para-position of the phenyl ring was found to be crucial for potent and selective inhibition. While this study was on the chromenone scaffold, it highlights the importance of specific substituents at this position for enzyme binding. Molecular docking studies showed that this substituent was well-oriented in the vicinity of the COX-2 secondary pocket.

Substitutions on the core ring system also modulate activity. For 2-phenyl-4H-chromen-4-one derivatives, the nature and size of the substituent at the C-3 position were found to be important for COX-2 inhibitory activity and selectivity. This underscores that even small modifications to the core structure can have a significant impact on how the molecule interacts with its biological target.

The following table presents the anticancer activity of thioflavanone and thioflavone against various human breast cancer cell lines, illustrating the impact of the core heteroatom on biological activity.

| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | MDA-MB-453 IC50 (µM) |

|---|---|---|---|

| Thioflavanone | 89 | 62 | 70 |

| Thioflavone | 128 | 74 | 85 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Series

A QSAR study on a series of related synthetic chromone derivatives provides a framework for how such an analysis could be conducted for the thiochromenone series nih.gov. In that study, a three-dimensional QSAR (3D-QSAR) model was developed using molecular field analysis (MFA) to investigate the substitutional requirements for favorable antioxidant activity. The most active compound in the series was used as a template for superimposing the other molecules, and a predictive model was generated using genetic partial least squares (G/PLS) regression nih.gov.

For the this compound series, a QSAR model would involve calculating a set of molecular descriptors for each analogue. These descriptors can be classified into several categories:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include parameters like dipole moment, HOMO (Highest Occupied Molecular Orbital) energy, and LUMO (Lowest Unoccupied Molecular Orbital) energy.

3D descriptors: These describe the three-dimensional properties of the molecule, such as steric and electrostatic fields.

Once these descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the observed biological activity (e.g., IC50 values for enzyme inhibition).

The resulting QSAR model can then be used to:

Predict the biological activity of newly designed, unsynthesized compounds.

Provide insights into the key structural features that are important for activity. For example, the model might indicate that a particular region of the molecule requires a bulky, hydrophobic substituent, while another region favors an electron-donating group.

Guide the optimization of lead compounds to enhance their potency and selectivity.

The development of a robust QSAR model for the this compound series would be a valuable tool in the rational design of novel therapeutic agents based on this scaffold researchgate.net.

Mechanistic Investigations of Biological Interactions in Vitro/in Silico Focus Only

Interaction with Biological Macromolecules: Enzyme Binding Studies (In Vitro)

The interaction of 2-(4-methoxyphenyl)-4H-thiochromen-4-one with biological macromolecules, particularly enzymes, has been elucidated through in vitro studies on structurally related thiochromenone derivatives. These compounds, belonging to the thioflavone class, are recognized for their potential to modulate enzyme activity, which forms the basis for their therapeutic applications. nih.gov

Thiochromenone derivatives have been identified as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. nih.gov Kinetic analyses reveal that these compounds can act as reversible inhibitors. Unlike irreversible inhibitors that feature moieties like aryl sulfamates, certain thiochromenones achieve their inhibitory effect through non-covalent interactions within the enzyme's active site. nih.gov

In a cell-free system using purified human STS, a structurally related thiochromenone, 2-(1-adamantyl)-4H-thiochromen-4-one-6-carboxylic acid, demonstrated potent reversible inhibition with a Kᵢ value of 0.53 µM. nih.gov The mode of inhibition for such compounds is typically determined through analyses like Lineweaver-Burk plots, which can distinguish between competitive, non-competitive, and mixed inhibition mechanisms by observing changes in Kₘ and Vₘₐₓ in the presence of the inhibitor. embrapa.brlibretexts.org The reversible nature of this inhibition suggests that the compound binds to the enzyme and can subsequently dissociate, allowing the enzyme to regain activity if the inhibitor concentration decreases. nih.gov

Table 1: Enzyme Inhibition Kinetic Data for a Structurally Related Thiochromenone Derivative Data from studies on 2-(1-adamantyl)-4H-thiochromen-4-one-6-carboxylic acid as an STS inhibitor. nih.gov

| Parameter | Value | Assay System |

| Kᵢ | 0.53 µM | Cell-free (purified human STS) |

| IC₅₀ | 0.18 µM | Cellular (CHO cells overexpressing STS) |

| Inhibition Type | Reversible | N/A |

The specificity and binding affinity of this compound for a protein target are governed by a range of non-covalent interactions. nih.gov Based on its structure, several key interactions can be predicted, which are commonly observed in docking studies of flavonoid-type molecules with protein targets. nih.govnottingham.ac.uk

Hydrophobic Interactions: The two aromatic rings—the benzothiopyran ring and the 4-methoxyphenyl (B3050149) substituent—provide extensive hydrophobic surfaces. These regions can interact favorably with non-polar amino acid residues in a protein's binding pocket, such as leucine, isoleucine, valine, and phenylalanine, contributing significantly to binding affinity. nottingham.ac.ukyoutube.com

Hydrogen Bonding: The carbonyl oxygen at the C4 position is a primary hydrogen bond acceptor. It can form hydrogen bonds with donor residues like serine, threonine, or the backbone amides of the protein. youtube.com The ether oxygen of the methoxy (B1213986) group can also act as a hydrogen bond acceptor.

π-Stacking and π-Cation Interactions: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine. Furthermore, these electron-rich rings can participate in π-cation interactions with positively charged residues such as lysine (B10760008) and arginine.

Molecular docking studies on similar thiochromene derivatives targeting bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS) have highlighted the importance of these interactions in achieving high binding affinity and specificity. nih.gov

Mechanisms of Antioxidant Activity (In Vitro Chemical Assays)

The antioxidant properties of phenolic and flavonoid-type compounds are well-established. nih.gov The structure of this compound, featuring a methoxyphenyl group, suggests it can participate in antioxidant activities through multiple mechanisms, as demonstrated in various in vitro chemical assays with related compounds. researchgate.netnih.gov

The primary mechanism for the antioxidant activity of many phenolic compounds is their ability to scavenge free radicals, thereby terminating damaging chain reactions. This can occur via two main pathways: mdpi.com

Hydrogen Atom Transfer (HAT): In this pathway, the antioxidant donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (A•). The methoxy group on the phenyl ring, while not as effective a donor as a hydroxyl group, can still influence the electronic properties of the ring, facilitating the stabilization of the resulting radical through resonance. researchgate.net

A-H + R• → A• + RH

Single Electron Transfer followed by Proton Transfer (SET-PT): Alternatively, the compound can first transfer an electron to the free radical to form a radical cation and an anion. The radical cation then deprotonates to yield a neutral antioxidant radical. This pathway is favored in polar solvents. mdpi.com

A-H + R• → [A-H]•⁺ + R⁻

[A-H]•⁺ → A• + H⁺

The efficacy of these pathways is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a potent antioxidant causes a color change corresponding to the neutralization of the DPPH radical. mdpi.com

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive oxygen species, such as the hydroxyl radical, through Fenton-type reactions. Compounds capable of chelating these metal ions can act as secondary antioxidants by sequestering the metals and preventing them from participating in these reactions. mdpi.com

The structure of this compound possesses potential metal-chelating sites. The carbonyl oxygen at the C4 position and the sulfur atom within the heterocyclic ring could potentially form a coordination complex with a metal ion, creating a stable ring structure known as a chelate. wikipedia.orgebsco.com This sequestration of metal ions is an important indirect antioxidant mechanism. mdpi.com The ability of a compound to chelate ferrous ions (Fe²⁺) is commonly assessed using the ferrozine (B1204870) assay, where the chelating agent competes with ferrozine for the metal ion, leading to a measurable decrease in the color of the ferrozine-Fe²⁺ complex. mdpi.com

Mechanistic Basis of Antimicrobial Activity (In Vitro Cell-Free Systems and Cell Culture Models)

Thioflavones and related thiochromene derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. nih.govnih.gov While the precise mechanisms are multifaceted and can be species-dependent, in vitro studies point to several potential modes of action.

Enzyme Inhibition: As isosteric analogs of biologically active flavones, thioflavones can inhibit essential bacterial enzymes. researchgate.net Molecular docking studies have suggested that thiochromene derivatives can bind to the active site of enzymes critical for bacterial survival, such as dihydropteroate synthase (DHPS), which is involved in folate synthesis. nih.gov

Induction of Oxidative Stress: Some thiochromene derivatives exert their antimicrobial effect by inducing oxidative stress within the bacterial cell. This leads to the generation of reactive oxygen species (ROS) that can damage vital cellular components like DNA, proteins, and membrane lipids, ultimately causing cell death. nih.gov

Disruption of Cell Membrane Integrity: Flavonoid-like compounds can interfere with the bacterial cell membrane, altering its fluidity and permeability. This can disrupt essential processes like electron transport and nutrient uptake, leading to the inhibition of growth or cell lysis.

Inhibition of Biofilm Formation: Many pathogenic bacteria form biofilms, which protect them from antibiotics. Certain flavonoid derivatives have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to antimicrobial agents.

The antimicrobial efficacy of related compounds has been quantified using methods like the agar (B569324) well diffusion method to determine the zone of inhibition and microdilution assays to establish the Minimum Inhibitory Concentration (MIC). rsc.orgnih.gov

Table 2: Antimicrobial Activity Profile for Structurally Related Heterocyclic Compounds Illustrative data based on findings for various thiochromene and heterocyclic derivatives against pathogenic microbes. nih.govrsc.org

| Microbial Strain | Type | Potential Mechanism of Action | Observed Effect (in analogues) |

| Staphylococcus aureus | Gram-positive bacteria | Induction of oxidative stress, Enzyme inhibition | Potent activity (MIC: 6.25 µg/mL) |

| Escherichia coli | Gram-negative bacteria | Enzyme inhibition (e.g., DHPS) | Moderate activity (MIC: 12.5 µg/mL) |

| Candida albicans | Fungus | Disruption of membrane integrity | Variable antifungal activity |

Interference with Microbial Cell Wall Synthesis

The mechanism by which thioflavones exert their antimicrobial activity is not fully elucidated, and there is currently a lack of specific research demonstrating that this compound or related thioflavones directly interfere with microbial cell wall synthesis.

However, studies on their oxygen-containing counterparts, the flavonoids, have suggested that these compounds can exert antibacterial effects by disrupting the bacterial cell membrane. For instance, hydroxyl groups on the flavonoid rings are thought to play a role in inhibiting bacterial enzymes and disrupting membrane integrity. researchgate.net Some flavonoid complexes have been shown to increase the permeability of bacterial cell membranes, which can lead to the leakage of cellular contents and ultimately, cell death. researchgate.net It is hypothesized that the increased hydrophobicity of certain flavonoids, a characteristic that could be shared by thioflavones, facilitates their interaction with and disruption of the lipid bilayer of the bacterial cell wall. researchgate.net While these findings provide a potential avenue for investigation, it remains to be experimentally confirmed whether this compound acts via a similar membrane-disruption mechanism.

Inhibition of Essential Microbial Enzymes or Energy Metabolism

The antimicrobial properties of the broader thiochromene and thioflavone classes are thought to involve the inhibition of essential microbial enzymes. rsc.org The core structure of these compounds provides a scaffold that can be modified with various functional groups to enhance potency and target specificity. rsc.org While specific microbial enzyme targets for this compound have not been identified, the general mechanism for flavonoids involves inhibiting enzymes crucial for cellular respiration. researchgate.net

The substitution of the carbonyl oxygen of a flavone (B191248) with a thiocarbonyl group to form a 4-thioflavone can modulate its biological activity. nih.gov Structure-activity relationship (SAR) studies on various thiochromen-4-one analogs indicate that substitutions at the 2-position of the thiochromene ring significantly influence antibacterial and antimycobacterial effects. rsc.org For example, the presence of phenylethyl or decyl groups at this position has been shown to improve antibacterial activity. rsc.org This suggests that the 2-(4-methoxyphenyl) group of the target compound is a critical determinant of its potential interaction with microbial targets. Although direct evidence is pending, it is plausible that this compound may inhibit key microbial enzymes, thereby disrupting vital metabolic pathways and contributing to its antimicrobial effects.

Cytotoxicity Mechanisms in Cell Culture Models (In Vitro)

Thioflavones, as isosteric analogs of biologically active flavones, have demonstrated a variety of pharmaceutical properties, including anticancer activities. nih.gov Research into related 4-aryl-4H-chromene and thiochromane structures has confirmed their cytotoxic potential against various cancer cell lines, establishing them as promising candidates for further investigation as anticancer agents. rsc.orgnih.gov The mechanisms underlying this cytotoxicity often involve the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.

Apoptotic Pathway Induction

Apoptosis is a critical process of programmed cell death that is often dysregulated in cancer cells. Many cytotoxic anticancer agents function by inducing apoptosis. nih.gov Research on compounds structurally related to this compound has shown varied effects on apoptotic pathways.

Some studies indicate that certain 4-aryl-4H-chromenes are potent inducers of apoptosis. nih.gov Conversely, other research focusing on 7,8-dihydroxy 4-thioflavones found that these compounds exhibited neuroprotective effects by activating anti-apoptotic cell survival proteins of the ERK1/2 and PI3K/Akt pathways, thereby suppressing apoptosis. nih.govresearchgate.net This suggests that the ultimate effect of a thioflavone on apoptosis is highly dependent on its specific chemical structure and the cellular context.

The oxygen analogs, flavones, are well-documented inducers of apoptosis in cancer cells through various signaling pathways. mdpi.com For example, the flavone wogonin (B1683318) has been shown to induce apoptosis by decreasing the levels of anti-apoptotic proteins like Bcl-2 and survivin, while increasing the expression of pro-apoptotic proteins such as BAX and p53, and activating caspases. mdpi.com This is often mediated through the inhibition of the PI3K/AKT signaling pathway, which is typically overactive in cancer cells and promotes survival. mdpi.com It is plausible that the cytotoxic effects of this compound, if confirmed, could operate through similar intrinsic or extrinsic apoptotic pathways, potentially involving the modulation of Bcl-2 family proteins and the activation of executioner caspases.

Table 1: Cytotoxic Activity of Structurally Related Chromene Derivatives in Cancer Cell Lines

| Compound Class | Specific Compound Example | Cell Line | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-aryl-4H-chromene | Compound 3b | KB (Oral Cancer) | IC50 | <1 μM | nih.gov |

| 2-Amino-4-aryl-4H-chromene | Compound 3b | 1321N1 (Astrocytoma) | IC50 | <1 μM | nih.gov |

| 2-Amino-4-aryl-4H-chromene | Compound 3e | EJ (Bladder Cancer) | IC50 | ≤3.3 μM | nih.gov |

| 2-Amino-4-aryl-4H-chromene | Compound 3h | MCF-7 (Breast Cancer) | IC50 | 7.3 μM | nih.gov |

| Methoxyflavone | 6-Methoxyflavone (B191845) | HeLa (Cervical Cancer) | IC50 (48h) | 62.24 μM | nih.gov |

Cell Cycle Arrest Mechanisms

A key strategy in cancer therapy is to halt the uncontrolled proliferation of tumor cells by inducing cell cycle arrest. frontiersin.org This prevents cells from dividing and can ultimately lead to apoptosis. While direct studies on this compound are not available, extensive research on related flavones provides insight into potential mechanisms.

For example, the natural compound amentoflavone (B1664850) has been shown to induce G1 cell-cycle arrest in non-small cell lung cancer cells. nih.gov Another study on 6-methoxyflavone demonstrated that it inhibited HeLa cell proliferation by inducing S-phase arrest. nih.gov The mechanism was linked to the downregulation of cyclin A2 (CCNA2) and cyclin-dependent kinase 2 (CDK2), and the upregulation of the cyclin-dependent kinase inhibitor p21CIP1. nih.gov Similarly, sulforaphane, another natural compound, induces G2/M arrest in acute lymphoblastic leukemia cells, a process associated with increased expression of p21 and inhibition of the Cdc2/Cyclin B1 complex. plos.org

These studies highlight a common mechanistic theme for antiproliferative flavonoids: the modulation of key cell cycle regulatory proteins. This includes the upregulation of CDK inhibitors like p21 and the subsequent inhibition of cyclin/CDK complexes that are necessary for progression through different phases of the cell cycle. nih.govplos.org Based on these analogous findings, it is hypothesized that this compound may exert cytotoxic effects by causing an accumulation of cells in the G1, S, or G2/M phases of the cell cycle, thereby preventing cell division.

Table 2: Cell Cycle Arrest Mechanisms for Structurally Related Flavonoid Compounds

| Compound | Cell Line | Phase of Arrest | Key Molecular Events | Reference |

|---|---|---|---|---|

| Amentoflavone | NSCLC cells | G1 | Increased p27 expression, Reduced Cyclin-D1 levels | nih.gov |

| 6-Methoxyflavone | HeLa | S | Downregulation of CCNA2/CDK2, Upregulation of p21CIP1 | nih.gov |

| Sulforaphane | ALL cells | G2/M | Upregulation of p21, Inhibition of Cdc2/Cyclin B1 complex | plos.org |

| Neobractatin | HeLa | G1/S and G2/M | Downregulation of E2F1, Upregulation of GADD45α | frontiersin.org |

Exploration of Material Science and Niche Technological Applications Non Medical

Photophysical Properties and Luminescence for Sensor Applications

The unique electronic structure of thioflavones, such as 2-(4-methoxyphenyl)-4H-thiochromen-4-one, suggests potential for interesting photophysical behaviors, including fluorescence. These properties are fundamental to the development of sensors that can detect specific chemical or biological entities.

Fluorescence Quantum Yield and Lifetime Studies

Fluorescence quantum yield (ΦY) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. These two parameters are crucial for evaluating the potential of a compound in various luminescence-based applications.

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the fluorescence quantum yield and lifetime of this compound. While the broader class of thioflavones is known to exhibit fluorescence, quantitative data for this particular derivative are not publicly available.

| Solvent | Fluorescence Quantum Yield (ΦY) | Fluorescence Lifetime (τ) |

|---|---|---|

| Data not available in published literature | Data not available in published literature | Data not available in published literature |

Development of Chemo- and Biosensors (non-clinical diagnostic tools)

Chemosensors are molecules designed to change their properties, such as color or fluorescence, upon binding to a specific analyte. Biosensors are a subset of chemosensors that detect biological molecules. The potential for this compound to act as a chemo- or biosensor would depend on its ability to selectively interact with target species, leading to a measurable change in its photophysical properties.

Currently, there are no specific research articles or patents describing the development or application of this compound as a non-clinical chemo- or biosensor. The exploration of its sensing capabilities remains an open area for future research.

Optoelectronic Properties for Organic Electronics and Photovoltaics

Organic electronics is a field that utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is heavily reliant on the charge transport characteristics of the organic materials used.

Charge Transport Characteristics

Charge transport in organic materials occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules. Key parameters for evaluating charge transport include charge carrier mobility (μ), which measures how quickly a charge carrier can move through a material under the influence of an electric field.

Specific experimental data on the charge transport characteristics, such as electron and hole mobility, for this compound are not available in the current scientific literature. Such studies are essential to determine its suitability for applications in organic electronics.

| Property | Value |

|---|---|

| Hole Mobility (μh) | Data not available in published literature |

| Electron Mobility (μe) | Data not available in published literature |

Application in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

The application of a material in OLEDs requires efficient electroluminescence, where electrical energy is converted into light. For OPVs, the material must efficiently absorb light and generate charge carriers. The suitability of this compound for these applications has not yet been reported. There are no published studies demonstrating its use as an emissive layer, host material, or charge transport layer in OLEDs, nor as a donor or acceptor material in OPVs.

Application as Molecular Probes and Imaging Agents (Non-Clinical)

Molecular probes are molecules that can be used to visualize or detect specific structures or processes in a non-clinical setting, for example, in materials science or environmental analysis. Their utility often stems from their fluorescent properties, which can be sensitive to the local environment.

A thorough search of the scientific literature indicates that there are no studies on the application of this compound as a non-clinical molecular probe or imaging agent. While some fluorescent molecules are used to study the microstructure of polymers or to detect pollutants, this particular thioflavone derivative has not been explored for such purposes.

Role in Catalyst Development or Ligand Design

The exploration of this compound and its parent structure, the thioflavone scaffold, in the realm of material science has primarily centered on the development of efficient catalytic systems for their synthesis. This foundational work is critical, as the availability of diverse thioflavone derivatives is a prerequisite for their investigation as potential ligands in catalysis. The inherent structural features of thioflavones, namely the presence of sulfur and oxygen heteroatoms, present potential coordination sites for transition metals, making them interesting candidates for ligand design.

Research has successfully established a concise and effective cross-coupling strategy for synthesizing 2-aryl-4H-thiochromen-4-one derivatives. nih.govresearchgate.netsemanticscholar.org This methodology utilizes a sophisticated catalyst system composed of a palladium(II) source, a specific phosphine (B1218219) ligand, and a Lewis acid co-catalyst to couple 2-sulfinyl-thiochromones with arylboronic acids. nih.govsemanticscholar.orgacs.org The development of this catalytic process allows for the construction of a wide variety of thioflavone structures with different functional groups, which is a key aspect of designing ligands with tailored electronic and steric properties. nih.govresearchgate.net

The synthesis of 2-phenyl-4H-thiochromen-4-one was systematically optimized by screening various reaction components, as detailed in the following tables.

Detailed Research Findings

The initial focus was on identifying the most effective ligand for the palladium-catalyzed reaction between 2-(methylsulfinyl)-4H-thiochromen-4-one and phenylboronic acid. The choice of ligand was found to significantly impact the reaction's efficiency. nih.govacs.org

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | None | Trace |

| 2 | PPh₃ (Triphenylphosphine) | 34 |

| 3 | TFP (Tri(2-furyl)phosphine) | 25 |

| 4 | BINAP | 45 |

| 5 | dppf | 50 |

| 6 | SPhos | 59 |

| 7 | XPhos | 67 |

¹Reaction Conditions: 2-(methylsulfinyl)-4H-thiochromen-4-one (1a), phenylboronic acid (2a), Pd(OAc)₂ (0.1 equiv), Ligand (0.1 equiv), Zn(OTf)₂ (0.2 equiv), DMF, 80 °C, 6 h. Data sourced from nih.govacs.org.

Following the identification of XPhos as the optimal ligand, researchers investigated the role of various Lewis acids to further enhance the reaction yield. The presence of a Lewis acid was crucial for achieving high product yields. nih.govacs.org

| Entry | Lewis Acid | Yield (%) |

|---|---|---|

| 1 | None | 31 |

| 2 | Sc(OTf)₃ | 45 |

| 3 | In(OTf)₃ | 33 |

| 4 | Cu(OTf)₂ | 48 |

| 5 | FeCl₃ | 25 |

| 6 | Zn(OTf)₂ | 67 |

| 7 | ZnCl₂ | 52 |

| 8 | SbCl₃ | 30 |

¹Reaction Conditions: 2-(methylsulfinyl)-4H-thiochromen-4-one (1a), phenylboronic acid (2a), Pd(OAc)₂ (0.1 equiv), XPhos (0.1 equiv), Lewis Acid (0.2 equiv), DMF, 80 °C, 6 h. Data sourced from nih.govacs.org.

Using these optimized conditions—a catalyst system of Pd(OAc)₂, XPhos as the ligand, and Zn(OTf)₂ as the Lewis acid—the synthesis of this compound (3e) was achieved with a 60% yield. nih.gov This efficient synthetic route is significant for ligand design, as it provides a practical method to produce a library of thioflavone derivatives. nih.govresearchgate.net By altering the arylboronic acid reactant, various substituents can be introduced at the 2-position of the thiochromen-4-one core, allowing for the systematic tuning of the molecule's electronic and steric properties for potential applications as a ligand in catalytic processes.

While the direct application of this compound as a catalyst or ligand in a specific, non-medical technological application is not yet extensively documented, the development of its catalytic synthesis is a foundational step. The ability to efficiently generate this compound and its analogs opens the possibility for their future exploration in coordination chemistry and homogeneous catalysis.

Future Directions and Emerging Research Avenues for 2 4 Methoxyphenyl 4h Thiochromen 4 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Diversification

The future of 2-(4-methoxyphenyl)-4H-thiochromen-4-one synthesis lies in the development of methodologies that are not only efficient and high-yielding but also environmentally benign. Green chemistry principles are increasingly being integrated into synthetic protocols to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.